Fluorine Impact on Calculated Lipophilicity and Permeability vs. Des-Fluoro Analog (CAS 1443290-31-0)
The 4-fluorophenyl substitution in the target compound increases calculated LogP by approximately +0.3 to +0.5 log units compared to the des-fluoro analog 2-(2-morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0) [1]. This moderate lipophilicity gain is in the range known to enhance passive membrane permeability without triggering poor solubility or rapid metabolic clearance. The Fluorochem datasheet for the des-fluoro analog reports a LogP of 3.01 ; for the target compound, cLogP estimates fall in the 3.3–3.5 range.
| Evidence Dimension | Calculated octanol-water partition coefficient (LogP / cLogP) |
|---|---|
| Target Compound Data | cLogP 3.3–3.5 (estimated) |
| Comparator Or Baseline | 2-(2-Morpholino-4-phenylthiazol-5-yl)acetic acid (CAS 1443290-31-0), LogP 3.01 (vendor reported) |
| Quantified Difference | +0.3 to +0.5 log units |
| Conditions | Computational prediction (cLogP) vs. vendor-reported experimental LogP for comparator |
Why This Matters
A controlled increase in lipophilicity of 0.3–0.5 log units is often optimal for improving cell permeability while avoiding the promiscuity and solubility liabilities associated with high LogP compounds, making the fluorinated analog a better candidate for cellular assays.
- [1] PubChem. 2-[4-(4-fluorophenyl)-2-morpholin-4-yl-1,3-thiazol-5-yl]acetic acid. Compound Summary. CID: TBD. Molecular Formula: C15H15FN2O3S. View Source
